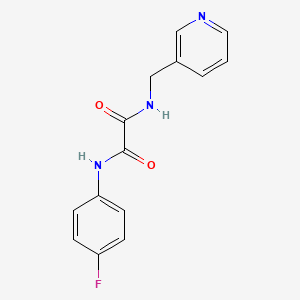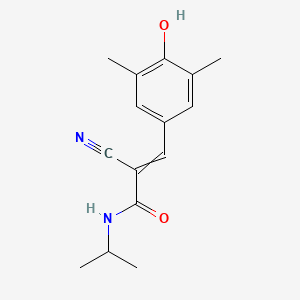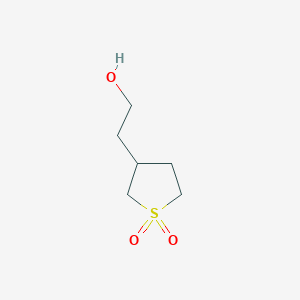
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . For example, a series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the formation of hydrogen bonds and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Mecanismo De Acción
Target of Action
The primary target of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonds . These interactions lead to the inhibition of the enzyme, thereby disrupting estrogen biosynthesis .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the estrogen biosynthesis pathway . This disruption can lead to a decrease in the proliferation of estrogen-dependent cancer cells, such as those found in certain types of breast cancer .
Result of Action
The compound exhibits potent inhibitory activities against cancer cell lines . For instance, it has shown promising cytotoxic activity against the Hela cell line . Furthermore, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in lab experiments is its selective antagonistic effect on the orexin-2 receptor. This allows for targeted manipulation of the wakefulness and sleep cycle, which can be useful in studying the effects of sleep on various physiological and biochemical processes. One limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which limits its potential applications in clinical settings.
Direcciones Futuras
1. Investigating the safety and efficacy of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in clinical trials for the treatment of neurological disorders.
2. Studying the effects of this compound on other physiological and biochemical processes beyond the wakefulness and sleep cycle.
3. Developing novel compounds based on the structure of this compound for improved therapeutic applications.
4. Investigating the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studying the long-term effects of this compound on the brain and other organs to better understand its safety profile.
Métodos De Síntesis
The synthesis of N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves the reaction of N-phenethylpyridazine-3-carboxamide with 1H-1,2,4-triazole in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-phenethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. Studies have shown that this compound has a selective antagonistic effect on the orexin-2 receptor, which is involved in the regulation of wakefulness and sleep. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also demonstrated potential as a treatment for addiction and obesity.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-phenylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h1-7,10-11H,8-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBEXPKLXUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)





![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
